molecular formula C11H12F3NO B2605848 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine CAS No. 1314697-80-7

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine

Cat. No.: B2605848
CAS No.: 1314697-80-7
M. Wt: 231.218
InChI Key: JEJLXNLECOMLBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.

    Amination: The cyclobutanone is then subjected to amination to introduce the amine group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5H,1,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLXNLECOMLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314697-80-7
Record name 1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
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